Cas no 1447671-65-9 (1-bromo-3-fluoro-2-(pentafluoroethyl)benzene)
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-fluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene
- 2-Bromo-6-fluoropentafluoroethylbenzene
- 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene
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- MDL: MFCD24386127
- Inchi: 1S/C8H3BrF6/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H
- InChI Key: WNHVQDFBQUTRTH-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=CC(F)=C1C(F)(F)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01FCW8-250mg |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 250mg |
$178.00 | 2024-06-20 | |
| 1PlusChem | 1P01FCW8-1g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 1g |
$315.00 | 2024-06-20 | |
| 1PlusChem | 1P01FCW8-5g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 5g |
$991.00 | 2024-06-20 | |
| 1PlusChem | 1P01FCW8-25g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 25g |
$3886.00 | 2024-06-20 | |
| A2B Chem LLC | AX95368-250mg |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 250mg |
$145.00 | 2024-04-20 | |
| A2B Chem LLC | AX95368-1g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 1g |
$275.00 | 2024-04-20 | |
| A2B Chem LLC | AX95368-5g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 5g |
$890.00 | 2024-04-20 | |
| A2B Chem LLC | AX95368-25g |
2-Bromo-6-fluoropentafluoroethylbenzene |
1447671-65-9 | 98% | 25g |
$3560.00 | 2024-04-20 | |
| Enamine | EN300-1198035-0.05g |
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene |
1447671-65-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1198035-0.1g |
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene |
1447671-65-9 | 0.1g |
$640.0 | 2023-06-08 |
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene
Introduction to 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene (CAS No. 1447671-65-9)
1-bromo-3-fluoro-2-(pentafluoroethyl)benzene, identified by the chemical formula CAS No. 1447671-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic hydrocarbons, characterized by the presence of bromine and fluorine substituents on a benzene ring, with a pentafluoroethyl group attached at the second position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active agents.
The bromine and fluoro substituents in 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene contribute to its reactivity and stability, making it a versatile building block for further chemical modifications. The pentafluoroethyl group, in particular, introduces a high degree of electronic and steric effects, which can be exploited to fine-tune the properties of derived compounds. This has led to its extensive use in the development of novel pharmaceuticals and agrochemicals, where specific molecular interactions are crucial for efficacy.
In recent years, the demand for halogenated aromatic compounds has surged due to their role in medicinal chemistry. These compounds are often employed as key intermediates in the synthesis of drugs targeting various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The structural complexity of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene allows for diverse functionalization strategies, enabling chemists to design molecules with tailored biological activities.
One of the most compelling aspects of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene is its utility in constructing heterocyclic frameworks. Heterocycles are essential components of many bioactive molecules, and the introduction of halogen atoms can enhance their pharmacokinetic properties. For instance, studies have shown that fluoro-substituted heterocycles exhibit improved metabolic stability and bioavailability. The presence of both bromine and fluoro atoms in this compound provides multiple points for further functionalization, allowing for the creation of complex structures with desired biological profiles.
The synthesis of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene typically involves multi-step organic reactions, starting from commercially available precursors. The process often begins with the bromination of a fluorobenzene derivative followed by the introduction of the pentafluoroethyl group via nucleophilic substitution or other coupling reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity in these transformations.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications influence biological activity. Molecular modeling studies on derivatives of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene have revealed insights into binding interactions with biological targets. These insights are critical for designing molecules with improved efficacy and reduced side effects. For example, computational studies have identified that subtle changes in the electronic distribution around the benzene ring can significantly alter binding affinity to protein targets.
The pharmaceutical industry has shown particular interest in halogenated aromatic compounds due to their potential as drug candidates. Several clinical trials are currently underway evaluating drugs derived from similar structural motifs. The success of these trials could pave the way for new therapeutic agents targeting unmet medical needs. The versatility of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene as a synthetic intermediate makes it a cornerstone in drug discovery efforts.
In addition to pharmaceutical applications, 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene finds utility in agrochemical research. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their stability and resistance to degradation. Derivatives of this compound have been explored as potential leads for new crop protection agents, offering hope for sustainable agricultural practices.
The environmental impact of halogenated aromatic compounds is also a subject of ongoing research. While these compounds offer numerous benefits in drug and agrochemical applications, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being integrated into the synthesis of these compounds to ensure sustainability.
Future directions in the study of 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene include exploring its role in materials science applications. Fluorinated aromatic compounds exhibit unique electronic properties that make them suitable for use in organic electronics and advanced materials. Research is ongoing to harness these properties for applications such as organic light-emitting diodes (OLEDs) and conductive polymers.
In conclusion, 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene (CAS No. 1447671-65-9) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with tailored properties. As research continues to uncover new applications for halogenated aromatic compounds, 1-bromo-3-fluoro-2-(pentafluoroethyl)benzene is poised to remain at the forefront of chemical innovation.
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